1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl carbonyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide typically involves the reaction of piperidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Bromophenyl)carbonyl]piperidine-2-carboxamide
- 1-[(3-Chlorophenyl)carbonyl]piperidine-4-carboxamide
- 1-[(2-Fluorophenyl)carbonyl]piperidine-4-carboxamide
Uniqueness
1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its binding affinity to molecular targets .
Properties
CAS No. |
309277-87-0 |
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Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) |
InChI Key |
QWVJFCDBUVJRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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